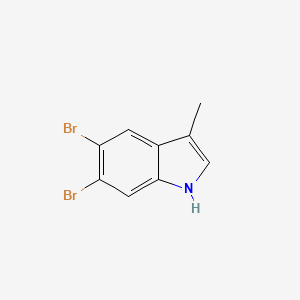

5,6-Dibromo-3-methylindole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7Br2N |

|---|---|

Molecular Weight |

288.97 g/mol |

IUPAC Name |

5,6-dibromo-3-methyl-1H-indole |

InChI |

InChI=1S/C9H7Br2N/c1-5-4-12-9-3-8(11)7(10)2-6(5)9/h2-4,12H,1H3 |

InChI Key |

RSGLMGUAYHRGNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC2=CC(=C(C=C12)Br)Br |

Origin of Product |

United States |

Methodological Advances in the Synthesis of 5,6 Dibromo 3 Methylindole

Direct Halogenation Strategies for Indole (B1671886) Derivatives with Regioselective Control

Direct bromination of the indole nucleus is a common approach, though controlling the position of halogenation can be challenging due to the high reactivity of the pyrrole (B145914) ring.

Electrophilic Bromination with N-Bromosuccinimide (NBS) and Molecular Bromine

Electrophilic bromination is a primary method for introducing bromine atoms onto the indole ring. Reagents such as N-Bromosuccinimide (NBS) and molecular bromine (Br₂) are widely used for this purpose. acs.orgnih.gov The indole ring is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic, followed by C2, and then positions on the benzene (B151609) ring. bridgew.edu

NBS is a convenient and solid reagent that serves as a source of electrophilic bromine. masterorganicchemistry.com The reaction mechanism typically involves the attack of the electron-rich indole on the bromine atom of the brominating agent. nih.gov For 3-methylindole (B30407) (skatole), direct bromination with molecular bromine can lead to the formation of 2,3-dibromo-3-methylindolenine. core.ac.uknih.gov However, careful control of reaction conditions is necessary to achieve desired regioselectivity. For instance, treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid has been shown to yield the 5,6-dibromo derivative regioselectively. rsc.orgnih.gov This highlights that the choice of solvent and the presence of substituents can significantly influence the outcome.

The reactivity of NBS can be modulated by reaction conditions. In the absence of radical initiators, NBS typically participates in electrophilic substitution reactions. acs.org For example, unprotected 3-methylindoles, being electron-rich, readily undergo electrophilic bromination at the C2 position with NBS. acs.org

Table 1: Common Reagents for Electrophilic Bromination of Indoles

| Reagent | Abbreviation | Typical Use | Reference |

|---|---|---|---|

| N-Bromosuccinimide | NBS | Electrophilic bromination, allylic bromination | acs.orgmasterorganicchemistry.com |

| Molecular Bromine | Br₂ | Direct electrophilic bromination | rsc.orgnih.gov |

Influence of Substituents and Protecting Groups on Bromination Regioselectivity

The regioselectivity of indole bromination is highly dependent on the electronic nature and position of existing substituents, as well as the presence of protecting groups on the indole nitrogen. acs.org Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert significant directing effects.

An electron-withdrawing group at the C3 position, such as a carboxylate ester, deactivates the pyrrole ring towards electrophilic attack and directs bromination to the benzene ring, specifically to the C5 and C6 positions. rsc.org This strategy is effective for the synthesis of 5,6-dibromoindoles. rsc.orgnih.gov Similarly, introduction of EWGs at the N1 position can be used to control regioselectivity. researchgate.net For instance, protecting the indole nitrogen with an electron-withdrawing group retards electrophilic reaction at the C2 position, allowing for selective bromination at other sites under specific conditions. acs.orgnih.gov

Conversely, in unprotected indoles, the high electron density of the pyrrole ring often leads to substitution at C3 or C2. bridgew.edu For 3-substituted indoles like 3-methylindole, the C2 position is susceptible to electrophilic attack. nih.govacs.org The use of a protecting group on the nitrogen is a crucial strategy to modulate this reactivity. An N-protecting group can sterically hinder attack at C2 and C7 and electronically modify the indole nucleus, thereby influencing the position of bromination. acs.orgnih.gov For example, N-protected 3-methylindoles can undergo controlled bromination at either the C2 position or the 3-methyl group depending on whether the conditions favor an electrophilic or a free-radical pathway. acs.orgacs.org

The choice of protecting group is critical. An electron-withdrawing group on the nitrogen of indoles can facilitate C2 halogenation with stoichiometric halide and oxone. organic-chemistry.orgacs.org This demonstrates how N-functionalization can completely alter the innate reactivity of the indole core to achieve specific substitution patterns.

Table 2: Influence of Substituents on Bromination Regioselectivity

| Substituent Position | Substituent Type | Directing Effect | Example Outcome | Reference |

|---|---|---|---|---|

| C3 | Electron-Withdrawing (e.g., -COOCH₃) | Directs to C5 and C6 | 5,6-dibromoindole | rsc.orgnih.gov |

| N1 | Electron-Withdrawing (e.g., -Boc, -SO₂Ph) | Deactivates C2, allows for other functionalization | C2 halogenation with oxone-halide | acs.orgnih.govorganic-chemistry.orgacs.org |

| - | Unprotected N-H | Favors substitution on pyrrole ring (C3, C2) | 2-bromo-3-methylindole | nih.govacs.org |

Multi-Step Approaches via Indole Ring Construction and Subsequent Functionalization

When direct bromination does not provide the desired isomer, multi-step syntheses that build the indole ring from already functionalized precursors are employed.

Application of Established Indole Synthesis Reactions

Classic indole syntheses can be adapted to produce halogenated derivatives by using appropriately substituted starting materials. The Fischer indole synthesis, for example, is a versatile method that can be used to prepare a wide range of substituted indoles. nih.govrsc.org While direct application to 5,6-dibromo-3-methylindole would require a specific brominated phenylhydrazine and methyl ethyl ketone, the general principle of constructing the indole ring from precursors is a powerful strategy. Other established methods like the Bischler, Hemetsberger, and Bartoli indole syntheses also offer pathways to substituted indoles, although their direct application for this specific compound is less commonly cited. nih.govacs.org

Multicomponent reactions (MCRs) are also emerging as powerful tools for the de novo assembly of complex indole scaffolds. rsc.orgrsc.orgresearchgate.net An Ugi multicomponent reaction followed by an acid-induced cyclization can produce multi-substituted indoles from simple, readily available starting materials like anilines. rsc.org This approach offers high efficiency and atom economy.

Convergent Synthesis Utilizing Brominated Anilines

A highly effective and convergent strategy involves the construction of the indole ring from an aniline derivative that already contains the desired bromine substitution pattern. Starting with a 3,4-dibromoaniline derivative, the pyrrole portion of the indole can be annulated to form the 5,6-dibromoindole core. This method offers unambiguous control over the bromine positions.

Palladium-catalyzed coupling reactions are particularly useful for this approach. nih.govacs.org For instance, o-haloanilines can be coupled with various partners, followed by a cyclization step to form the indole ring. acs.org This strategy allows for the synthesis of brominated indoles by starting with a dibromo-substituted o-haloaniline. organic-chemistry.org The use of N-aryl imines in palladium-catalyzed cyclization reactions also provides a route to indoles from readily available anilines. organic-chemistry.org These methods are advantageous as they build the complex heterocyclic structure from simpler, pre-functionalized aromatic precursors, ensuring the final position of the bromine atoms.

Emerging and Sustainable Synthetic Methodologies

Modern synthetic chemistry emphasizes the development of more environmentally friendly and efficient processes. In the context of indole halogenation, this includes the use of greener reagents and catalysts. The oxone-halide system has been presented as an environmentally friendly alternative to traditional halogenating agents, as it generates the reactive halogenating species in situ and avoids toxic byproducts. organic-chemistry.orgacs.orgspringernature.com

Electrochemical Synthesis Pathways

Electrochemical methods offer a green and sustainable alternative to conventional chemical synthesis. By using electricity as a traceless reagent, electro-organic synthesis can often be performed under mild reaction conditions without the need for stoichiometric chemical oxidants or reductants, thus minimizing waste generation.

While the direct electrochemical synthesis of this compound is not extensively documented, research on the electrochemical bromination of indole and its derivatives provides valuable insights into potential synthetic pathways. A facile and sustainable electrochemical protocol for the umpolung of bromide ions has been developed for the bromination of the indole C-H bond. mdpi.comnih.gov This transition-metal-free method utilizes a graphite rod as an inexpensive and commercially available electrode material. mdpi.comnih.gov The process accomplishes the synthesis of 3-bromoindole with excellent yield and regioselectivity under mild conditions. mdpi.comnih.gov

The proposed mechanism involves the consecutive anodic oxidation of a bromide ion to a bromine cation, effectively inverting its polarity (umpolung). mdpi.com The electrophilic bromine species then reacts with the nucleophilic indole. A subsequent proton release yields the final brominated product, while the cathodic half-reaction involves the evolution of hydrogen gas from the reduction of protons. mdpi.com

Investigations into the electrochemical oxidation of 3-substituted indoles in the presence of potassium bromide have also been reported. rsc.org These studies demonstrate that the reaction proceeds through the electrochemical generation of elemental bromine (Br₂), which then reacts with the indole. rsc.org While this particular study focused on the synthesis of 2-oxindoles via subsequent hydrolysis, it underscores the feasibility of using electrochemically generated bromine for the functionalization of the indole ring.

Although these methods have been optimized for the synthesis of 3-bromoindole and 2-oxindoles, they lay the groundwork for developing a regioselective electrochemical 5,6-dibromination of 3-methylindole. Future research in this area would likely focus on the careful selection of electrolytes, electrode materials, and reaction conditions to control the regioselectivity of the bromination process.

Table 1: Electrochemical Bromination of Indole Derivatives

| Starting Material | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Indole | nBu₄NBr, NH₄Br, Graphite Electrodes, THF | 3-Bromoindole | 39% | mdpi.com |

| 3-Substituted Indoles | KBr, Acetonitrile/Water, Undivided cell | Corresponding 2-Oxindole | >20 examples reported | rsc.org |

Transition-Metal-Free and Green Chemistry Approaches

The development of transition-metal-free and green chemistry approaches for the synthesis of halogenated indoles is driven by the need to reduce the environmental impact of chemical processes and to avoid the potential toxicity and cost associated with transition metal catalysts.

One notable green and transition-metal-free approach involves the one-pot synthesis of 2-sulfoximidoyl-3,6-dibromo indoles. nih.gov This method utilizes N-Br sulfoximines as both the brominating and sulfoximinating reagents, proceeding in the absence of any transition metal or additional additives. nih.gov The reaction is believed to proceed via a radical bromosulfoximidoyl process, involving a bromine radical and a sulfoximidoyl radical. nih.gov While this method produces a 3,6-dibromo substitution pattern rather than the desired 5,6-dibromo isomer, it represents a significant advancement in the green synthesis of dibrominated indole derivatives.

Another green approach to indole halogenation employs an oxone–halide system. acs.org This method allows for the C2 or C3 halogenation of various indole derivatives in good yields and with high regioselectivity by using in situ-generated reactive halogenating species, thereby avoiding the use of stoichiometric halogenating agents. acs.org The regioselectivity is controlled by the protecting group on the indole nitrogen. An electron-withdrawing group on the nitrogen directs halogenation to the C2 position, while C3 halogenation can be achieved selectively regardless of the electronic nature of the protecting group. acs.org

Furthermore, the principles of green chemistry have been applied to the electrophilic bromination of indole-3-acetic acid. bridgew.edu This work emphasizes the importance of understanding reaction mechanisms to improve the efficiency and reduce the waste generated in bromination reactions. By carefully controlling the stoichiometry of the brominating agent, N-bromosuccinimide (NBS), and the reaction conditions, the formation of byproducts can be minimized. bridgew.edu

A conventional, yet relevant, transition-metal-free method for the regioselective synthesis of 5,6-dibromoindoles starts from methyl indole-3-carboxylate. rsc.org Treatment of this starting material with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate regioselectively. rsc.org The parent 5,6-dibromoindole can then be obtained through a one-pot, microwave-mediated ester hydrolysis and decarboxylation. rsc.org This approach provides a reliable route to the 5,6-dibromoindole core structure, which could potentially be adapted for the synthesis of this compound.

Table 2: Transition-Metal-Free and Green Chemistry Approaches to Brominated Indoles

| Starting Material | Reagents and Conditions | Product | Yield | Approach | Reference |

|---|---|---|---|---|---|

| N-Alkyl Indoles | N-Br Sulfoximine, Dichloromethane, Room Temp. | 2-Sulfoximidoyl-3,6-dibromo Indoles | Good to Excellent | Green, Transition-Metal-Free | nih.gov |

| N-Protected Indoles | Oxone, KBr, Acetonitrile, Room Temp. | 2-Bromoindoles or 3-Bromoindoles | Up to 90% | Green | acs.org |

| Methyl indole-3-carboxylate | Bromine, Acetic Acid | Methyl 5,6-dibromoindole-3-carboxylate | Not specified | Transition-Metal-Free | rsc.org |

Reactivity and Advanced Transformation of 5,6 Dibromo 3 Methylindole

Electrophilic Substitution Reactions on the Indole (B1671886) Ring

The indole nucleus is characterized by a high electron density, making it inherently susceptible to electrophilic substitution. In the case of 5,6-dibromo-3-methylindole, the existing substituents significantly influence the regioselectivity of further electrophilic attacks. The pyrrole (B145914) ring is generally more reactive than the benzene (B151609) ring. With the C3 position occupied by a methyl group, electrophilic substitution is directed towards the C2 position.

However, the presence of electron-withdrawing groups on the pyrrole ring can deactivate it towards electrophilic attack, leading to substitution on the benzene ring. For instance, if the nitrogen of the indole is protected by an electron-withdrawing group, this deactivation can redirect electrophiles to the carbocyclic portion of the molecule. The positions on the benzene ring are also influenced by the existing bromine atoms at C5 and C6.

Bromination of 3-methylindole (B30407) with N-bromosuccinimide (NBS) in acetic acid typically yields 2-bromo-3-methylindole. bhu.ac.in Further reaction with an excess of NBS can lead to the formation of 2,6-dibromo-3-methylindole. bhu.ac.in This suggests that in this compound, the C2 position remains a primary site for electrophilic attack, although the reaction conditions can play a crucial role in determining the final product. bhu.ac.in

Nucleophilic Substitution and Cross-Coupling Reactions at Bromine Centers

The bromine atoms at the C5 and C6 positions of this compound are amenable to various nucleophilic substitution and, more significantly, transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful tools for introducing a wide range of functional groups and for the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds. acs.org For dihalogenated substrates like this compound, regioselective or double-coupling reactions can be achieved.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a widely used method for forming C-C bonds. mdpi.com While specific examples for this compound are not extensively detailed in the provided context, the general principles apply. The reactivity of the C-Br bonds can be influenced by the electronic environment and the specific palladium catalyst and ligands employed. It is often possible to achieve selective coupling at one of the bromine positions by carefully controlling the reaction conditions, such as temperature, stoichiometry of the boron reagent, and the nature of the palladium catalyst.

The Sonogashira coupling , involving the reaction of a terminal alkyne with an aryl or vinyl halide, is another powerful palladium-catalyzed transformation. This reaction has been utilized in the synthesis of various indole derivatives. For instance, a Sonogashira coupling was a key step in the synthesis of meridianin F, a 5,6-dibromoindole-containing natural product, starting from a related dibromoindole derivative. rsc.org This demonstrates the feasibility of using this methodology on the 5,6-dibromoindole scaffold.

| Palladium-Catalyzed Cross-Coupling Reactions | |

| Reaction Type | Description |

| Suzuki-Miyaura Coupling | A versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. |

| Sonogashira Coupling | A cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. |

Copper-Mediated Coupling Processes

Copper-mediated coupling reactions offer an alternative and sometimes complementary approach to palladium-catalyzed methods. These reactions are particularly useful for forming certain types of bonds and can exhibit different selectivity profiles.

Copper-catalyzed Ullmann-type reactions, for example, can be used to form C-N, C-O, and C-S bonds. While specific applications to this compound are not detailed, the general utility of copper catalysis in indole chemistry is well-established. For instance, copper(I) iodide (CuI) is often used as a co-catalyst in Sonogashira reactions and can also mediate homocoupling of alkynes. Furthermore, copper-mediated C-H functionalization has been demonstrated on indole rings, highlighting the versatility of copper in indole chemistry. acs.org

Functionalization and Derivatization at the N-H and C3-Methyl Positions

Beyond the reactions on the aromatic core, the N-H and C3-methyl groups of this compound offer additional sites for chemical modification.

N-Alkylation and N-Protection Strategies

The nitrogen atom of the indole ring is nucleophilic and can be readily alkylated or acylated. researchgate.net N-alkylation is a common strategy to introduce various substituents and to modify the biological and physical properties of the indole derivative. google.com Typical N-alkylation reactions involve treating the indole with an alkyl halide in the presence of a base. akademisains.gov.my The choice of base and solvent can be critical for achieving high yields and avoiding side reactions.

Furthermore, protection of the indole nitrogen is often a necessary step in multi-step syntheses to prevent unwanted side reactions during subsequent transformations, such as electrophilic substitution or metal-catalyzed coupling. Common protecting groups for indoles include tosyl (Ts), benzenesulfonyl (Bs), tert-butoxycarbonyl (Boc), and benzyl (B1604629) (Bn) groups. These groups can be introduced under various conditions and can be selectively removed when no longer needed.

| N-H Functionalization Strategies | |

| Reaction | Reagents and Conditions |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, THF) |

| N-Tosylation | p-Toluenesulfonyl chloride (TsCl), Base (e.g., Pyridine, NaOH) |

| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)2O, Base (e.g., DMAP, Et3N) |

Reactions at the C3-Methyl Group

The C3-methyl group, while generally less reactive than other positions on the indole ring, can undergo functionalization under specific conditions. Radical bromination, for instance, can occur at the methyl group. The regioselectivity between C2-bromination and C3-methyl bromination can be controlled by the reaction conditions and the nature of the substituents on the indole ring. acs.org For example, using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide can favor substitution on the methyl group.

Once functionalized, for example as a 3-(bromomethyl)indole derivative, this position becomes a versatile handle for introducing a wide array of nucleophiles, thereby enabling the synthesis of a diverse range of 3-substituted indole derivatives.

5,6 Dibromo 3 Methylindole As a Strategic Precursor in Complex Molecule Synthesis

Incorporation into Polycyclic and Fused-Ring Indole (B1671886) Systems

The construction of polycyclic and fused-ring systems containing an indole moiety is a significant area of research due to the prevalence of such scaffolds in biologically active compounds and materials science. 5,6-Dibromo-3-methylindole, with its defined substitution pattern, offers a unique platform for the elaboration of complex polycyclic aromatic compounds. The bromine atoms at the C5 and C6 positions can participate in various cross-coupling reactions, enabling the annulation of additional rings onto the indole core.

One of the powerful methods for constructing fused-ring systems is the palladium-catalyzed annulative π-extension (APEX) reaction. While direct examples employing this compound are not extensively documented, the general applicability of this method to bromo-substituted indoles suggests its potential. nih.gov For instance, the reaction of a bromo-indole with a diiodobiaryl compound in the presence of a palladium catalyst can lead to the formation of dibenzocarbazoles. nih.gov The reactivity of the C-Br bonds in this compound would be crucial for such transformations.

Furthermore, the generation of di-lithiated indole species from di-haloindoles provides another avenue for the synthesis of fused systems. Although the regioselective lithiation of this compound has its own set of challenges, successful examples with other di-bromoindoles, such as 2,3-dibromo-1-methylindole, demonstrate the feasibility of this approach. iupac.org Selective halogen-metal exchange followed by reaction with appropriate electrophiles can lead to the formation of intermediates that can undergo intramolecular cyclization to yield fused-ring structures. iupac.org

The following table summarizes potential synthetic strategies for the incorporation of this compound into polycyclic systems, based on established methodologies for related bromoindoles.

| Reaction Type | Reactants | Potential Product Type | Key Features |

| Palladium-catalyzed Annulative π-Extension (APEX) | This compound, Diiodobiaryl | Dibenzocarbazole derivative | Forms extended polycyclic aromatic systems. nih.gov |

| Halogen-Metal Exchange and Cyclization | This compound, Organolithium reagent, Dicarbonyl electrophile | Fused heterocyclic indole | Stepwise formation of new rings via lithiated intermediates. iupac.org |

| Intramolecular Heck Reaction | A derivative of this compound with an appropriately placed alkene | Fused-ring indole | Palladium-catalyzed intramolecular C-C bond formation. |

Role in the Synthesis of Oligo- and Poly-Indole Derivatives

Oligo- and poly-indole derivatives have garnered interest due to their unique electronic and photophysical properties, making them promising candidates for applications in organic electronics. The synthesis of these macromolecules often relies on the iterative coupling of monomeric indole units. This compound can serve as a key monomer in polymerization reactions, where the two bromine atoms allow for the formation of a linear or cross-linked polymer chain.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are the most common methods for the synthesis of oligo- and poly-indoles. The C-Br bonds at the 5- and 6-positions of this compound are susceptible to these reactions, allowing for the coupling with a variety of partners, including boronic acids, organostannanes, and terminal alkynes.

For example, a Yamamoto-type homocoupling of this compound could potentially lead to the formation of a poly(3-methylindole) chain linked through the 5- and 6-positions. Alternatively, Suzuki polycondensation with a diboronic acid ester derivative of an aromatic compound would result in an alternating copolymer. The properties of the resulting polymer, such as its conductivity and band gap, could be tuned by the choice of the comonomer.

The table below outlines potential polymerization strategies utilizing this compound.

| Polymerization Method | Comonomer (if applicable) | Potential Polymer Structure | Anticipated Properties |

| Yamamoto Homocoupling | None | Poly(5,6-linked-3-methylindole) | Potentially conductive material. |

| Suzuki Polycondensation | Aryl-diboronic acid | Alternating copolymer of 3-methylindole (B30407) and the aryl unit | Tunable electronic and optical properties. |

| Sonogashira Polycondensation | Diethynylarene | Polymer with alternating indole and arylene-ethynylene units | Conjugated polymer with potential for optoelectronic applications. |

Application in the Construction of Natural Product Analogues and Scaffolds

Many marine natural products contain a polybrominated indole core, which is often associated with their potent biological activities. While the direct isolation of this compound from natural sources is not commonly reported, its structural motif is present in or closely related to several classes of marine alkaloids. Therefore, this compound serves as a valuable starting material for the synthesis of analogues of these natural products, enabling the exploration of their structure-activity relationships (SAR).

For instance, the meridianins are a family of marine alkaloids that feature a pyrimidyl-indole skeleton, with some members being brominated. The synthesis of meridianin analogues could potentially start from this compound. The bromine atoms can be used to introduce other functional groups or to serve as a scaffold for the construction of the pyrimidine (B1678525) ring.

Similarly, the synthesis of analogues of other brominated indole alkaloids, such as those belonging to the dragmacidin and spongiacidin families, could benefit from the availability of this compound. The ability to selectively functionalize the C5 and C6 positions through the bromo-substituents provides a powerful tool for creating a library of analogues for biological screening.

The following table provides examples of natural product classes whose analogue synthesis could be approached using this compound.

| Natural Product Class | Core Structure | Potential Synthetic Utility of this compound | Reference for General Class |

| Meridianins | Pyrimidyl-indole | Precursor for constructing the brominated indole core and subsequent annulation of the pyrimidine ring. | iupac.org |

| Dragmacidins | Bis-indole alkaloid | Building block for one of the indole units in the dimeric structure. | |

| Spongiacidins | Brominated tryptamine (B22526) derivatives | Starting material for the synthesis of the brominated indole portion of the molecule. |

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5,6-Dibromo-3-methylindole. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the adjacent atoms and functional groups. The indole (B1671886) N-H proton typically appears as a broad singlet in the downfield region (around δ 8.0-8.5 ppm). The aromatic protons on the benzene (B151609) ring will also have characteristic chemical shifts. For comparison, in the related compound 5-bromo-3-methyl-1H-indole, the proton at position 4 (H-4) appears as a singlet at δ 7.73 ppm, and the proton at position 7 (H-7) as a doublet at δ 7.22 ppm. rsc.org In this compound, the protons at positions 4 and 7 would be anticipated to be singlets due to the adjacent bromine substitutions, with their precise chemical shifts influenced by the altered electronic environment. The proton at position 2 (H-2) on the pyrrole (B145914) ring is expected to appear as a singlet, likely around δ 7.0 ppm. The methyl group at position 3 will produce a sharp singlet further upfield, typically around δ 2.3 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbon atoms in the indole ring are sensitive to the substituents. For 5-bromo-3-methyl-1H-indole, the carbon atoms have been reported with the following shifts: C2 (δ 124.76), C3 (δ 111.60), C3a (δ 124.76), C4 (δ 121.64), C5 (δ 112.50), C6 (δ 122.95), C7 (δ 112.50), and C7a (δ 134.96 ppm). rsc.org For this compound, the introduction of a second bromine atom at the C-6 position would cause a significant downfield shift for C-6 and would also influence the chemical shifts of the neighboring carbon atoms. The carbon of the methyl group is expected to have a signal in the upfield region of the spectrum (around δ 9-10 ppm). rsc.org

Advanced 2D NMR Techniques: To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could be used to confirm through-space proximities of protons, further solidifying the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on data for 5-bromo-3-methyl-1H-indole rsc.org and general substituent effects)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | ~ 8.2 (br s) | - |

| C2 | ~ 7.1 (s) | ~ 125 |

| C3 | - | ~ 112 |

| -CH₃ | ~ 2.3 (s) | ~ 10 |

| C3a | - | ~ 125 |

| C4 | ~ 7.8 (s) | ~ 123 |

| C5 | - | ~ 115 (C-Br) |

| C6 | - | ~ 116 (C-Br) |

| C7 | ~ 7.9 (s) | ~ 115 |

| C7a | - | ~ 135 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and bonding within the this compound molecule.

FT-IR Spectroscopy: The FT-IR spectrum arises from the absorption of infrared radiation, which excites molecular vibrations. Key characteristic absorption bands for this compound would include:

N-H Stretching: A sharp to moderately broad band in the region of 3400-3300 cm⁻¹, characteristic of the N-H bond in the indole ring.

Aromatic C-H Stretching: Weak to medium bands typically appearing above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands corresponding to the methyl group, usually found in the 2970-2850 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-N Stretching: This vibration is typically observed in the 1350-1250 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibrations occur in the far-infrared region, usually between 600 and 500 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Br bonds.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3400 - 3300 | FT-IR |

| Aromatic C-H Stretch | > 3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 2970 - 2850 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, FT-Raman |

| C-N Stretch | 1350 - 1250 | FT-IR |

| C-Br Stretch | 600 - 500 | FT-IR, FT-Raman |

High-Performance Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

High-performance mass spectrometry (HPMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization.

Molecular Mass Determination: High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy. The molecular formula of this compound is C₉H₇Br₂N. The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion peak due to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes. This would manifest as a cluster of peaks with a specific intensity ratio, providing a clear signature for a dibrominated compound.

Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to fragment into smaller, charged species. The analysis of these fragment ions provides valuable structural information. For this compound, common fragmentation pathways could include:

Loss of a bromine atom.

Loss of the methyl group.

Cleavage of the pyrrole ring.

The fragmentation pattern of related brominated indoles has been studied, providing a basis for predicting the behavior of this compound. For instance, the fragmentation of 5-bromo-3-methylindole has been established through high-resolution mass spectrometry. acs.orgescholarship.org

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted Exact Mass (m/z) | Notes |

| [M]⁺ (C₉H₇⁷⁹Br₂N)⁺ | ~286.899 | Isotopic peak |

| [M+2]⁺ (C₉H₇⁷⁹Br⁸¹BrN)⁺ | ~288.897 | Major isotopic peak |

| [M+4]⁺ (C₉H₇⁸¹Br₂N)⁺ | ~290.895 | Isotopic peak |

| [M-Br]⁺ (C₉H₇BrN)⁺ | ~208.984 | Fragment resulting from the loss of one bromine atom |

| [M-CH₃]⁺ (C₈H₄Br₂N)⁺ | ~271.883 | Fragment resulting from the loss of the methyl group |

Computational and Theoretical Investigations of 5,6 Dibromo 3 Methylindole

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. researchgate.net These approaches solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule. DFT has proven to be a highly effective tool for predicting the characteristics of biochemical compounds due to its balance of accuracy and computational cost. researchgate.net Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly used to calculate the properties of indole (B1671886) derivatives. researchgate.net

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. conflex.net For a molecule like 5,6-dibromo-3-methylindole, this involves calculating the forces on each atom and iteratively adjusting their positions until the net force is negligible and the total energy is minimized. This process yields the equilibrium geometry, providing critical data on bond lengths, bond angles, and dihedral angles.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. While the indole ring itself is rigid, rotation of the 3-methyl group can be analyzed. By comparing the energies of different conformers, the most stable, lowest-energy conformation can be identified. conflex.netresearchgate.net Software packages like Gaussian or Spartan are frequently used for these calculations. conflex.netwavefun.com The optimized geometric parameters for the most stable conformer of this compound, as would be determined by DFT calculations, are presented illustratively in the tables below.

Interactive Table: Predicted Bond Lengths for this compound

This table presents hypothetical, yet realistic, bond length values for the optimized geometry of this compound, as would be predicted by DFT calculations at the B3LYP/6-311++G(d,p) level of theory. The values are based on known parameters for similar indole structures.

| Atom 1 | Atom 2 | Predicted Bond Length (Å) |

| C5 | Br | 1.895 |

| C6 | Br | 1.898 |

| N1 | C2 | 1.375 |

| C2 | C3 | 1.380 |

| C3 | C3A | 1.450 |

| C3 | C-Methyl | 1.510 |

| C4 | C5 | 1.385 |

| C5 | C6 | 1.400 |

| C6 | C7 | 1.383 |

| C7 | C7A | 1.405 |

| N1 | H1 | 1.010 |

Interactive Table: Predicted Bond Angles for this compound

This table presents hypothetical, yet realistic, bond angle values for the optimized geometry of this compound.

| Atom 1 | Atom 2 | Atom 3 | Predicted Bond Angle (°) |

| C4 | C5 | Br | 120.5 |

| C7 | C6 | Br | 119.8 |

| C2 | C3 | C3A | 108.0 |

| C2 | C3 | C-Methyl | 125.0 |

| C3A | C3 | C-Methyl | 127.0 |

| C4 | C5 | C6 | 121.0 |

| C5 | C6 | C7 | 119.5 |

| C2 | N1 | C7A | 109.5 |

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this picture by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the orbital that is most likely to accept electrons (electrophilic). researchgate.netwikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small energy gap suggests that the molecule is more polarizable, has lower chemical stability, and is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis is crucial for understanding the reactivity of conjugated systems and predicting the outcomes of pericyclic reactions and cycloadditions. wikipedia.orgimperial.ac.ukresearchgate.net For this compound, the electron-withdrawing bromine atoms and the electronic nature of the indole core would significantly influence the energies of these frontier orbitals.

Interactive Table: Predicted FMO Energies for this compound

This table presents hypothetical, yet realistic, FMO energy values for this compound, as would be predicted by DFT calculations. These values are crucial for assessing the molecule's kinetic stability and chemical reactivity.

| Parameter | Predicted Energy Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -5.85 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.20 |

| HOMO-LUMO Energy Gap (ΔE) | 4.65 |

Molecular Dynamics Simulations for Reactivity Prediction

Molecular dynamics (MD) simulations provide a computational microscope to view the dynamic evolution of a molecular system over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can predict how this compound would behave in various environments (e.g., in a solvent or near a biological receptor). nih.gov

For reactivity prediction, MD simulations can model the approach of a reactant to the this compound molecule. By simulating numerous trajectories, it is possible to identify preferential binding orientations, estimate the frequency of reactive encounters, and understand the role of the solvent in either facilitating or hindering a reaction. This method is particularly powerful when combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, where the reactive core is treated with high-level quantum calculations while the surrounding environment is modeled using classical mechanics. Such simulations are invaluable for studying enzyme-catalyzed reactions or complex solution-phase reaction dynamics. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers a powerful means to elucidate complex reaction mechanisms by mapping the entire potential energy surface of a reaction. sci-hub.se Using DFT or other quantum methods, chemists can calculate the structures and energies of reactants, products, intermediates, and, most importantly, transition states. rsc.org

For a potential reaction involving this compound, such as electrophilic substitution or a metal-catalyzed cross-coupling reaction, computational chemists can propose several possible pathways. By calculating the energy barriers (activation energies) associated with each step, the most energetically favorable mechanism can be identified. rsc.org For instance, DFT calculations have been successfully used to understand the C3-allylation of other indoles, revealing that the reaction proceeds through the coordination of a borane (B79455) catalyst to an ester, followed by the formation of an allylic carbocation and subsequent attack by the indole nucleophile. rsc.org Similar studies on this compound could predict its regioselectivity in various reactions and help in designing more efficient synthetic routes. acs.org

Future Perspectives and Emerging Research Avenues

Development of Novel Regioselective Functionalization Techniques

The bromine atoms at the C5 and C6 positions of 5,6-Dibromo-3-methylindole are prime handles for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. However, achieving regioselectivity in the functionalization of the remaining positions (N1, C2, C4, C7, and the C3-methyl group) presents a significant and compelling challenge. Future research will likely focus on sophisticated strategies to control site-selectivity.

Key emerging research directions include:

Directed Metalation: The use of directing groups, temporarily installed on the indole (B1671886) nitrogen (N1), can facilitate metalation and subsequent functionalization at specific C-H bonds, such as the C7 position. This approach allows for precise control over the reaction site, overcoming the inherent reactivity patterns of the indole ring.

Transition-Metal-Catalyzed C-H Activation: Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds. Developing catalytic systems (e.g., based on palladium, rhodium, or iridium) that can selectively activate the C2, C4, or C7 C-H bonds of the this compound core would provide a highly efficient route to complex molecules. nih.gov The electronic effects of the bromine atoms will play a crucial role in modulating the reactivity of these positions.

Selective Functionalization of the C3-Methyl Group: While the indole C3 position is occupied, the methyl group itself can be a site for further reactions. Free radical bromination, for instance, could potentially lead to the formation of a 3-(bromomethyl) derivative, which is a versatile intermediate for introducing a wide array of functional groups via nucleophilic substitution. acs.org

Stepwise Cross-Coupling Reactions: The differential reactivity of the C5-Br and C6-Br bonds could potentially be exploited. Developing conditions for selective Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions at one bromine atom over the other would enable the sequential and controlled construction of highly unsymmetrical derivatives.

The table below outlines potential regioselective reactions for future investigation.

| Position to Functionalize | Potential Method | Reagents/Catalyst Example | Resulting Intermediate |

| C2 | Electrophilic Bromination | N-Bromosuccinimide (NBS) | 2,5,6-Tribromo-3-methylindole |

| N1 (NH) | Alkylation/Arylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl-5,6-dibromo-3-methylindole |

| C7 | Directed Ortho-Metalation | N-protecting group, BuLi, Electrophile | 7-Substituted-5,6-dibromo-3-methylindole |

| C3-CH₃ | Radical Halogenation | N-Bromosuccinimide, AIBN | 5,6-Dibromo-3-(bromomethyl)indole |

Exploration of Catalytic Applications

The this compound scaffold holds untapped potential in the field of catalysis, primarily as a precursor to novel ligand systems. The bromine atoms can be synthetically transformed into functionalities capable of coordinating with transition metals, leading to new catalysts for a variety of organic transformations.

Future research avenues in this area could involve:

Synthesis of Chiral Phosphine (B1218219) Ligands: Conversion of the C5- and/or C6-bromo substituents into phosphine groups via monolithiation followed by quenching with a chlorophosphine would yield novel phosphine ligands. If a chiral backbone is introduced (for example, by using a chiral amine to form an atropisomeric N-aryl indole), these ligands could be applied in asymmetric catalysis.

Development of N-Heterocyclic Carbene (NHC) Precursors: The indole framework is a viable backbone for NHC ligands. Future work could explore the synthesis of indol-2-ylidene-based NHCs derived from this compound. The electronic properties of the resulting NHC ligand would be modulated by the bromine atoms, potentially influencing the catalytic activity of its metal complexes.

Application as Organocatalysts: Indole derivatives themselves can act as organocatalysts. sigmaaldrich.com For example, functionalization of the N-H position with a group capable of hydrogen bonding could allow the resulting molecule to catalyze reactions such as the anti-Mannich reaction. The dibromo-substitution pattern would influence the acidity and steric environment of the N-H proton, offering a means to tune catalytic performance. Gallium(III)-catalyzed additions of indole derivatives to propiolates have shown that substituted indoles are viable substrates for generating complex structures. clockss.org

Interdisciplinary Research with Structural Chemistry and Material Science

The intersection of synthetic chemistry with structural chemistry and material science offers exciting prospects for this compound. The presence of heavy bromine atoms and the planar, aromatic indole core are features that can give rise to interesting solid-state properties and applications in materials.

Structural Chemistry and Crystal Engineering: Detailed X-ray crystallographic studies of this compound and its derivatives are essential. rsc.org Such studies would provide precise information on bond lengths, bond angles, and, most importantly, intermolecular interactions in the solid state. The bromine atoms are capable of forming strong halogen bonds (Br···Br or Br···O/N), which can be used as a tool in crystal engineering to control the packing of molecules and create specific supramolecular architectures. Understanding these packing motifs is the first step toward designing materials with desired properties.

Organic Electronics: The indole nucleus is an electron-rich heterocycle, making it a suitable component for organic electronic materials. By using the bromine atoms as points of attachment for electron-accepting groups (via cross-coupling reactions), researchers could construct donor-acceptor (D-A) type molecules. nih.gov These D-A systems are fundamental to materials used in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and dye-sensitized solar cells. The this compound core would serve as the electron-donating unit.

Development of Dyes and Pigments: The extended π-conjugation that can be achieved by functionalizing the dibromo-positions could lead to the development of novel dyes and pigments. The absorption and emission properties of these new chromophores could be fine-tuned by the choice of substituents introduced, potentially leading to applications in areas from textiles to advanced optical materials.

The table below summarizes the potential interdisciplinary applications.

| Research Area | Key Feature of this compound | Potential Application |

| Structural Chemistry | Two bromine atoms, planar indole core | Control of crystal packing via halogen bonding |

| Organic Electronics | Electron-rich indole (donor) | Synthesis of Donor-Acceptor (D-A) materials for OPVs and OLEDs |

| Material Science | Potential for extended π-conjugation | Development of novel chromophores for dyes and pigments |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6-Dibromo-3-methylindole, and how can purity be ensured?

- Methodology : Bromination of 3-methylindole using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C under inert conditions yields 5,6-dibromo derivatives. Monitor reaction progress via TLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via / NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) using a Bruker D8 Venture diffractometer. Grow crystals via slow evaporation of a saturated solution in dichloromethane/hexane. Refine data with SHELXL, reporting bond lengths, angles, and R-factors. Compare with DFT-optimized structures (B3LYP/6-311G** basis set) to validate electronic effects of bromine substituents .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Use NMR (400 MHz, CDCl) to identify aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.5 ppm). NMR confirms quaternary carbons adjacent to bromine (δ 110–120 ppm). IR spectroscopy detects N–H stretches (~3400 cm) and C–Br vibrations (650–500 cm). UV-Vis (λ ~290 nm) evaluates conjugation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?

- Methodology : Synthesize analogs (e.g., 5-bromo-3-methylindole, 6-bromo-3-methylindole) and test against target enzymes (e.g., cytochrome P450, kinases). Use molecular docking (AutoDock Vina) to predict binding modes. Validate via in vitro assays (IC/EC determination) and compare with computational results. Address solubility issues using PEG-400 or DMSO carriers .

Q. How should contradictory data in biological activity assays be resolved?

- Methodology : Replicate assays under standardized conditions (pH, temperature, solvent controls). Perform dose-response curves in triplicate. Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers. Cross-validate with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays). Reference similar indole derivatives’ SAR trends to contextualize results .

Q. What advanced strategies improve the regioselectivity of bromination in 3-methylindole derivatives?

- Methodology : Optimize brominating agents (e.g., Br, NBS, or CuBr) and solvents (polar vs. nonpolar). Use directing groups (e.g., –COR) or Lewis acids (FeCl) to control regiochemistry. Monitor intermediates via in situ FTIR or NMR kinetics. Computational modeling (DFT) predicts charge distribution and reactive sites .

Q. How can the environmental stability of this compound be assessed for lab storage?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Analyze degradation products via LC-MS and GC-MS. Test photostability under UV light (254 nm, 48 hrs). Store in amber vials at –20°C under argon. Report decomposition pathways (e.g., debromination, oxidation) and recommend stabilizers (BHT, ascorbic acid) .

Data Presentation & Reproducibility

Q. What are the best practices for reporting synthetic yields and reproducibility?

- Methodology : Document exact molar ratios, reaction times, and purification details (e.g., column dimensions, R values). Use standardized nomenclature (IUPAC) and CAS numbers. Include batch-specific data (e.g., Lot#) for reagents. Publish NMR spectra (with integration) and chromatograms (HPLC/GC) in supplementary materials .

Q. How can computational studies complement experimental data for this compound?

- Methodology : Perform molecular dynamics (MD) simulations (GROMACS) to assess solvation effects. Use QSAR models to predict logP, solubility, and toxicity (ADMET). Compare DFT-calculated vibrational spectra with experimental IR/Raman data. Validate docking poses with mutagenesis studies .

Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Method | Reference ID |

|---|---|---|

| Molecular Weight | 285.97 g/mol | |

| Melting Point | 158–160°C (DSC) | |

| logP (Octanol-Water) | 3.2 ± 0.1 (Shake-flask) | |

| Solubility (DMSO) | 45 mg/mL (25°C) |

Table 2 : Common Contradictions in Biological Assays and Resolutions

| Contradiction | Resolution Strategy | Reference ID |

|---|---|---|

| Variable IC across labs | Standardize assay buffers/pH | |

| Discrepant docking vs. experimental IC50 | Include solvation energy in docking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.